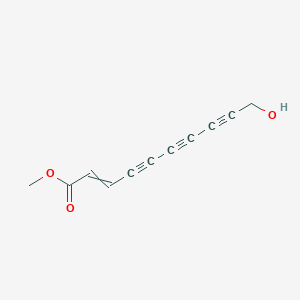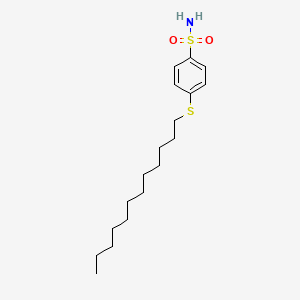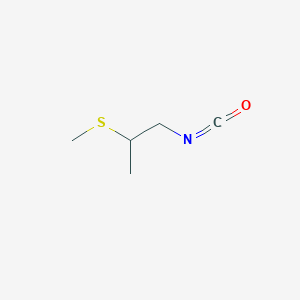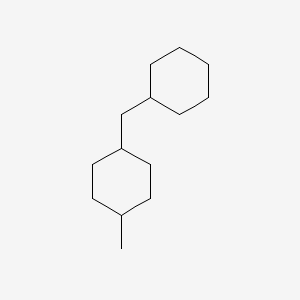
Cyclohexane, 1-(cyclohexylmethyl)-4-methyl-, cis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexane, 1-(cyclohexylmethyl)-4-methyl-, cis- is a stereoisomer of a disubstituted cyclohexane. This compound is characterized by the presence of a cyclohexylmethyl group and a methyl group attached to the cyclohexane ring in a cis configuration. The cis configuration means that both substituents are on the same side of the cyclohexane ring, which can influence the compound’s physical and chemical properties.
Vorbereitungsmethoden
The synthesis of Cyclohexane, 1-(cyclohexylmethyl)-4-methyl-, cis- can be achieved through several synthetic routes. One common method involves the hydrogenation of corresponding aromatic compounds under specific conditions. Industrial production methods often utilize catalytic hydrogenation processes, where catalysts such as palladium or platinum are used to facilitate the addition of hydrogen to the aromatic precursor, resulting in the formation of the desired cyclohexane derivative .
Analyse Chemischer Reaktionen
Cyclohexane, 1-(cyclohexylmethyl)-4-methyl-, cis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclohexanone and cyclohexanol. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert cyclohexanone back to cyclohexane derivatives using reducing agents like lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring.
Wissenschaftliche Forschungsanwendungen
Cyclohexane, 1-(cyclohexylmethyl)-4-methyl-, cis- has several applications in scientific research:
Chemistry: It is used as a model compound to study stereoisomerism and conformational analysis in cycloalkanes.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Cyclohexane, 1-(cyclohexylmethyl)-4-methyl-, cis- involves its interaction with various molecular targets. The compound’s effects are mediated through its ability to undergo conformational changes, which can influence its binding to specific receptors or enzymes. The pathways involved often include the modulation of enzyme activity or receptor binding, leading to downstream biological effects .
Vergleich Mit ähnlichen Verbindungen
Cyclohexane, 1-(cyclohexylmethyl)-4-methyl-, cis- can be compared with other similar compounds, such as:
Cyclohexane, 1-(cyclohexylmethyl)-2-methyl-, trans-: This stereoisomer has a different spatial arrangement of substituents, leading to distinct physical and chemical properties.
Cyclohexane, 1,2-dimethyl-, cis-: Another disubstituted cyclohexane with different substituent positions, affecting its reactivity and applications.
Eigenschaften
CAS-Nummer |
54823-97-1 |
|---|---|
Molekularformel |
C14H26 |
Molekulargewicht |
194.36 g/mol |
IUPAC-Name |
1-(cyclohexylmethyl)-4-methylcyclohexane |
InChI |
InChI=1S/C14H26/c1-12-7-9-14(10-8-12)11-13-5-3-2-4-6-13/h12-14H,2-11H2,1H3 |
InChI-Schlüssel |
FZDQCOWERMMDPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)CC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-phenyl-1,3-oxazolidin-2-one](/img/structure/B14632893.png)
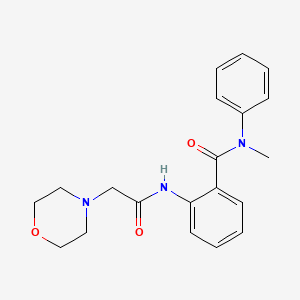



![Pyrimidine, 2-[4-(dodecyloxy)phenyl]-5-heptyl-](/img/structure/B14632926.png)
![S-[(4-Chlorophenyl)methyl] morpholine-4-carbothioate](/img/structure/B14632929.png)
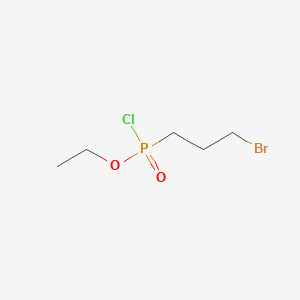
![N-[4-(Nonyloxy)phenyl]acetamide](/img/structure/B14632948.png)
![3-Methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14632950.png)
